{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE
Overview
Description
{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, imino, and dichlorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Palladium(II) acetate: A compound used as a catalyst in organic reactions, particularly in the formation of carbon-carbon bonds.
Uniqueness
{[AMINO(IMINO)METHYL]AMINO}[4-({[(2,4-DICHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)PHENYL]DIOXO-LAMBDA~6~-SULFANE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O3S2/c16-8-1-6-11(12(17)7-8)13(23)21-15(26)20-9-2-4-10(5-3-9)27(24,25)22-14(18)19/h1-7H,(H4,18,19,22)(H2,20,21,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOWIYJWNQSJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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